5-(4-Chloro-phenoxy)-pentanoic acid
Overview
Description
Phenoxy herbicides are two families of chemicals that have been developed as commercially important herbicides, widely used in agriculture . They share the part structure of phenoxyacetic acid . The best known phenoxy herbicides are (4-chloro-2-methylphenoxy)acetic acid (MCPA), 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) .
Scientific Research Applications
Agricultural Herbicides
5-(4-Chloro-phenoxy)-pentanoic acid: is structurally related to phenoxy herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) , which are extensively used in agriculture . These compounds are known for their ability to control broadleaf weeds, thereby increasing crop yield and value. The compound’s efficacy in weed control stems from its selective toxicity towards dicotyledonous weeds over monocotyledonous crops.
Environmental Remediation
The compound’s similarity to phenoxy herbicides suggests potential applications in bioremediation techniques. Bioremediation harnesses microorganisms to degrade recalcitrant contaminants, while phytoremediation uses plants to transform or mineralize xenobiotics into less toxic compounds . Rhizoremediation combines these approaches, utilizing plant roots and associated microbial communities to remediate contaminated environments.
Soil Microbiome Modulation
Research indicates that phenoxy acids can influence the soil microbiome, particularly in the rhizosphere and endosphere of plants . The presence of these compounds can stimulate microbial community members that possess specialized functions for detoxifying and mitigating soil toxicity. This modulation of the soil microbiome can be crucial for maintaining soil health and fertility.
Toxicological Studies
Given the environmental persistence of phenoxy herbicides, 5-(4-Chloro-phenoxy)-pentanoic acid can serve as a model compound for toxicological studies. It can help in understanding the impact of such chemicals on human health and the environment, as well as in developing safety guidelines for their use .
Mechanism of Action
Target of Action
The primary targets of 5-(4-Chloro-phenoxy)-pentanoic acid are broadleaf weeds . This compound belongs to the family of phenoxy herbicides, which are widely used in agriculture due to their selective action against these types of plants .
Mode of Action
5-(4-Chloro-phenoxy)-pentanoic acid acts by mimicking the auxin growth hormone indoleacetic acid (IAA) . When sprayed on broad-leaf plants, it induces rapid, uncontrolled growth, often referred to as "growing to death" . This selective action leaves monocotyledonous crops such as wheat or maize relatively unaffected .
Biochemical Pathways
The biochemical pathways affected by 5-(4-Chloro-phenoxy)-pentanoic acid are those related to the auxin growth hormone IAA . The compound’s mimicry of IAA disrupts normal plant growth processes, leading to rapid and uncontrolled growth .
Pharmacokinetics
The pharmacokinetics of 5-(4-Chloro-phenoxy)-pentanoic acid, like other phenoxy herbicides, involve its application as salts and esters, which are capable of producing the parent acid in situ . These forms vary in their chemical properties, environmental behavior, and to a lesser extent, toxicity
Result of Action
The molecular and cellular effects of 5-(4-Chloro-phenoxy)-pentanoic acid’s action result in the rapid, uncontrolled growth of broad-leaf plants . This growth is unsustainable, leading to the eventual death of the plant .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(4-Chloro-phenoxy)-pentanoic acid. For instance, its extensive use may promote contamination of soil, surface, and groundwater, leading to increased inhibition of plant development and soil toxicity . Additionally, the compound’s effectiveness can be influenced by interactions between plant roots, root exudates enriched in plant secondary metabolites, soil, and microorganisms .
properties
IUPAC Name |
5-(4-chlorophenoxy)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c12-9-4-6-10(7-5-9)15-8-2-1-3-11(13)14/h4-7H,1-3,8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZDRIPLJUPMKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369562 | |
Record name | 5-(4-Chloro-phenoxy)-pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-phenoxy)-pentanoic acid | |
CAS RN |
7170-55-0 | |
Record name | 5-(4-Chlorophenoxy)pentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7170-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Chloro-phenoxy)-pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentanoic acid, 5-(4-chlorophenoxy) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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